[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride
Description
Discovery and Development Trajectory
The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride builds upon centuries of advancements in fluorine chemistry. Early organofluorine compounds, such as methyl fluoride synthesized by Dumas in 1835, laid the groundwork for halogen-exchange techniques. By the mid-20th century, the demand for thermally stable and chemically inert materials during World War II accelerated the development of fluorinated polymers and small molecules.
The compound’s trifluoromethyl group likely originated from Swarts’ reaction, a method developed in 1898 for converting chlorocarbons to fluorocarbons using antimony trifluoride. Modern synthesis routes for analogous compounds involve:
- Halogen exchange : Substitution of chlorine with fluorine using potassium fluoride.
- Reductive amination : Introduction of the methanamine group via catalytic hydrogenation.
These methods underscore the compound’s lineage in both academic and industrial fluorination research.
Position within Modern Organofluorine Chemistry
Trifluoromethyl groups are prized for their electron-withdrawing properties and metabolic stability, making them ubiquitous in pharmaceuticals, agrochemicals, and materials science. The oxane ring in this compound introduces conformational rigidity, enhancing its suitability as a building block for:
- Catalysts : Fluorinated amines serve as ligands in asymmetric synthesis.
- Bioactive molecules : The trifluoromethyl group improves blood-brain barrier penetration in neuroactive compounds.
- Polymer precursors : Oxane derivatives contribute to heat-resistant materials.
Compared to simpler trifluoromethylated amines, this compound’s oxane scaffold offers steric control, enabling precise molecular interactions in drug design.
Nomenclature Evolution and Classification Systems
The IUPAC name this compound reflects systematic conventions:
- Oxan-4-yl : A tetrahydropyran ring with substituents at the 4-position.
- Trifluoromethyl : A $$-CF_3$$ group attached to the oxane.
- Methanamine : A primary amine ($$-\text{CH}2\text{NH}2$$) bound to the scaffold.
- Hydrochloride : Indicates the amine’s salt form with hydrochloric acid.
Historically, such compounds were classified as “fluorinated cyclic amines” or “heterocyclic fluorocarbons.” Modern taxonomy emphasizes functional groups and ring systems, aligning with databases like PubChem.
| Nomenclature Comparison |
|---|
| 1950s : “Tetrahydropyranyl trifluoromethylamine” |
| 2020s : [4-(trifluoromethyl)oxan-4-yl]methanamine |
Historical Significance in Trifluoromethylated Compound Development
The integration of trifluoromethyl groups into heterocycles marks a pivotal shift in medicinal and materials chemistry. Early trifluoromethylated aromatics, like those synthesized via the Schiemann reaction (1927), demonstrated the $$-CF3$$ group’s ability to modulate electronic effects. This compound extends this legacy by merging the $$-CF3$$ moiety with a saturated oxygen heterocycle, a combination first explored in the 1980s for anticonvulsant drug candidates.
This compound’s development exemplifies the iterative innovation characteristic of organofluorine chemistry, bridging historical techniques with contemporary synthetic challenges.
Properties
IUPAC Name |
[4-(trifluoromethyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-11)1-3-12-4-2-6;/h1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJWMKDANOIVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the trifluoromethylation of oxane derivatives. One common method includes the reaction of oxane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxane compounds .
Scientific Research Applications
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Oxane Ring
Positional Isomerism of Trifluoromethyl Group
Heterocyclic Variants
Key Research Findings and Implications
Lipophilicity and Bioavailability :
- The trifluoromethyl group in the target compound increases logP (calculated ~2.5), enhancing blood-brain barrier penetration compared to methoxymethyl (logP ~1.2) and difluoromethyl (logP ~1.8) analogs .
- Ortho-substituted CF₃ analogs exhibit reduced solubility due to steric effects, while meta-substituted derivatives balance solubility and potency .
Metabolic Stability :
- The CF₃ group resists oxidative metabolism, extending half-life compared to CHF₂ or CH₂OCH₃ variants .
Pharmacological Potential: Pyridine-based analogs (e.g., [(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride]) show promise in targeting enzymes like kinases due to nitrogen’s electron-withdrawing effects .
Biological Activity
Overview
[4-(Trifluoromethyl)oxan-4-yl]methanamine hydrochloride is a compound characterized by its trifluoromethyl group, which enhances its chemical properties and biological activities. This compound has been investigated for various biological applications, including enzyme inhibition and potential therapeutic effects.
The compound's structure includes a trifluoromethyl group attached to an oxan-4-yl moiety, which contributes to its unique reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | [4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride |
| Molecular Formula | C14H18F3ClN |
| Molecular Weight | 295.75 g/mol |
| CAS Number | 1380300-85-5 |
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing the compound to modulate biological pathways effectively. This interaction can lead to enzyme inhibition or receptor activation, contributing to its biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be beneficial in therapeutic contexts.
- Receptor Binding : Its unique structure allows for effective binding to various receptors, potentially influencing physiological responses.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity through modulation of specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer cell proliferation, suggesting potential as an anticancer agent.
- Receptor Interaction Study : Another research effort focused on the binding affinity of the compound to various receptors, revealing significant interactions that could lead to therapeutic applications in treating neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (4-(Trifluoromethyl)phenyl)methanamine | Moderate enzyme inhibition | Lacks oxan structure |
| 4-(Trifluoromethyl)benzylamine | Limited receptor binding | Simpler structure without oxan moiety |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use trifluoromethyl-containing precursors (e.g., 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride analogs) to ensure structural fidelity .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions involving the oxane ring .
- Catalysis : Transition metal catalysts (e.g., Pd or Cu) may improve coupling efficiency in multi-step syntheses .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of the trifluoromethyl group .
- Purity Monitoring : Track reaction progress via TLC or inline HPLC to isolate intermediates .
Q. What are the key challenges in purifying this compound, and what methodologies address them?
- Methodological Answer :
- Hydroscopicity : The hydrochloride salt is hygroscopic; use anhydrous ethanol or acetone for recrystallization .
- Byproduct Removal : Ion-exchange chromatography (e.g., Dowex® resins) effectively separates unreacted amines or trifluoromethyl intermediates .
- Salt Formation : Adjust pH during hydrochloride precipitation (pH 4–5) to avoid co-precipitation of impurities .
- Crystallization Solvents : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals with minimal solvent retention .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign oxane ring protons (δ 3.5–4.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartets) .
- ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ -60 to -70 ppm) .
- HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ (e.g., m/z 218.1 for C₇H₁₂F₃NO·HCl) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate its configuration?
- Methodological Answer :
- Stereochemical Impact : The oxane ring’s chair conformation and trifluoromethyl group orientation affect receptor binding (e.g., serotonin or dopamine receptors) .
- Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
- Circular Dichroism : Correlate optical activity with enantiomeric excess (ee > 95%) .
Q. What strategies are employed to evaluate the biological activity of this compound in receptor binding studies?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Compete with [³H]serotonin in HEK-293 cells expressing 5-HT₃ receptors (IC₅₀ determination) .
- Functional Assays : Measure cAMP inhibition in GPCR-coupled systems (e.g., CHO-K1 cells) .
- SAR Studies : Modify the oxane ring’s substituents (e.g., replacing trifluoromethyl with methyl) to map pharmacophore regions .
- Toxicity Screening : Assess cytotoxicity in HepG2 cells via MTT assay (IC₅₀ > 100 µM indicates low toxicity) .
Q. How can computational chemistry models predict the reactivity and interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxane ring .
- Molecular Docking : Simulate binding poses with serotonin receptors (PDB ID: 4IB4) using AutoDock Vina .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for trifluoromethyl) with logP and pKa .
- MD Simulations : Analyze stability in lipid bilayers (e.g., CHARMM force field) to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
